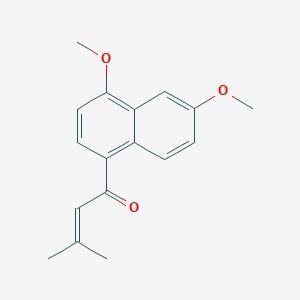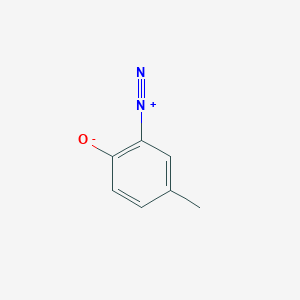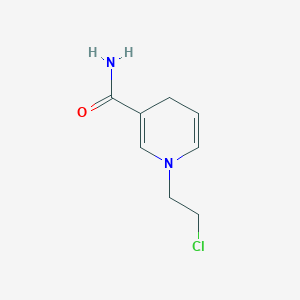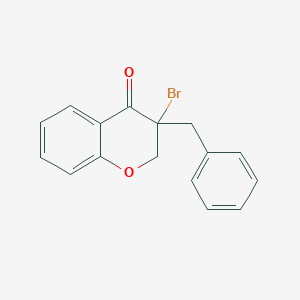
3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzyl group, a bromine atom, and a dihydrobenzopyranone core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of 3-benzyl-2,3-dihydro-4H-1-benzopyran-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming the parent benzopyran compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: The parent benzopyran compound.
Aplicaciones Científicas De Investigación
3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, such as cytotoxicity against cancer cell lines.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with cellular targets, leading to various biological effects. For instance, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: This compound lacks the benzyl and bromo substituents and has different chemical properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-:
Uniqueness
3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one is unique due to the presence of both benzyl and bromo substituents, which confer specific reactivity patterns and biological activities. The bromine atom, in particular, makes it a versatile intermediate for further chemical modifications .
Propiedades
Número CAS |
89622-17-3 |
|---|---|
Fórmula molecular |
C16H13BrO2 |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
3-benzyl-3-bromo-2H-chromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-16(10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)15(16)18/h1-9H,10-11H2 |
Clave InChI |
WQAGVLKXQGVMRW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2O1)(CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



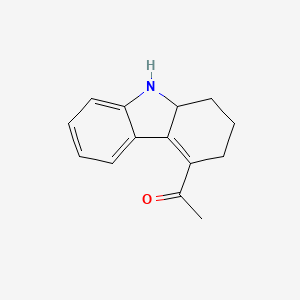

![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
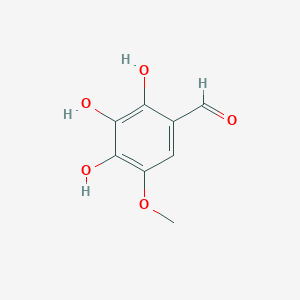

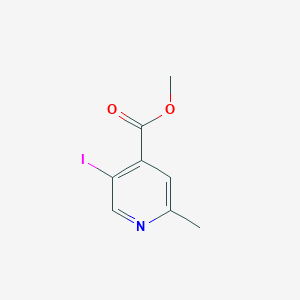
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
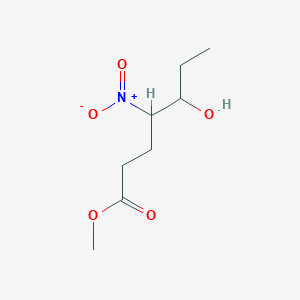
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
